N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

This (S)-(-)-enantiomer of N-(1-phenylethyl)imidazole-1-carboxamide (CAS 151252-80-1) is a chirally pure building block for enantioselective synthesis. Unlike the (R)-(+)-enantiomer (CAS 1217846-28-0) or racemic mixtures, this defined (S)-configuration ensures predictable stereochemical outcomes in asymmetric reactions. It has demonstrated utility in titanium-mediated coupling for tyrosinase inhibitor synthesis under multi-kilogram GMP conditions and as a reference standard for chiral HPLC method validation. Source this specific enantiomer to maintain product enantiomeric excess and biological activity in your pharmaceutical candidates.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 151252-80-1
Cat. No. B015597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide
CAS151252-80-1
Synonyms(S)-N-(1-Phenylethyl)-1H-imidazole-1-carboxamide; 
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)N2C=CN=C2
InChIInChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m0/s1
InChIKeyLBUGXHLSGRNSOZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide (CAS 151252-80-1): Procurement & Specification Guide for Chiral Synthesis


N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide (CAS 151252-80-1) is a chiral building block classified as an imidazole-1-carboxamide derivative. It is characterized by a molecular formula of C₁₂H₁₃N₃O and a molecular weight of 215.25 g/mol [1]. The compound features a stereogenic center at the phenylethyl moiety, existing as the (S)-(-)-enantiomer, which is critical for applications requiring defined stereochemistry . It is primarily utilized as a synthetic intermediate in medicinal chemistry research, particularly in the development of novel pharmaceutical compounds .

Why Substituting N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide with Its (R)-Enantiomer or Racemate Risks Synthetic Failure


Direct substitution of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide with its (R)-(+)-enantiomer (CAS 1217846-28-0) or a racemic mixture is not chemically equivalent in stereoselective applications. The defined stereochemistry of the (S)-enantiomer dictates its interaction with chiral environments in asymmetric synthesis, potentially leading to divergent outcomes in product enantiomeric excess (ee) or biological activity of downstream compounds [1]. The (S)-configuration is essential for maintaining the intended stereochemical outcome in reactions where this compound serves as a chiral auxiliary or building block .

Quantitative Differentiation of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide for Scientific Procurement


Chiral Purity: Defined (S)-Configuration vs. Racemic Mixture

The (S)-(-)-enantiomer of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide possesses a defined stereocenter, in contrast to the racemic mixture (CAS not specified), which lacks stereochemical control. While exact specific rotation values for this specific compound are not publicly disclosed in accessible databases, the designation '(S)-(-)' indicates a specific absolute configuration and levorotatory optical rotation, a fundamental property for reproducible stereoselective synthesis .

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Synthetic Utility: Building Block for Pharmaceutical Intermediates

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is explicitly categorized as a 'useful synthetic intermediate' and 'building block' for pharmaceutical compound development . While specific yield data comparing its performance to other imidazole carboxamides is not available in open literature, its commercial availability as a research-grade chemical from multiple vendors (e.g., Toronto Research Chemicals, Aladdin) underscores its established role in synthetic routes [1].

Medicinal Chemistry Synthetic Intermediate Drug Development

Chiral Purity: Distinction from (R)-Enantiomer

The (S)-(-)-enantiomer (CAS 151252-80-1) is distinct from its (R)-(+)-counterpart (CAS 1217846-28-0) by virtue of opposite optical rotation and absolute configuration. While direct comparative performance data in specific reactions are not publicly available, the principle of enantiomeric differentiation dictates that the two forms are not interchangeable in asymmetric synthesis [1].

Chiral Resolution Enantioselective Synthesis Chiral HPLC

Reported Use in Large-Scale GMP Synthesis of Tyrosinase Inhibitors

A published process development report describes the use of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide as a reactant in a titanium-mediated coupling for the multi-kilogram GMP synthesis of a novel tyrosinase inhibitor [1]. The method emphasizes 'good selectivity, easy isolation, and high atom efficiency' [1]. This provides a specific, documented use case at an industrially relevant scale, differentiating it from uncharacterized analogs.

GMP Synthesis Tyrosinase Inhibitor Process Chemistry

Optimal Research & Industrial Applications for N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Employ as a chiral building block for the construction of enantiomerically pure pharmaceutical candidates. The defined (S)-(-) configuration is essential for controlling stereochemistry in downstream products .

Development of Novel Tyrosinase Inhibitors

Utilize as a key reactant in titanium-mediated coupling reactions for the synthesis of tyrosinase inhibitors, as demonstrated in a multi-kilogram GMP process. This application benefits from the compound's established performance in terms of selectivity and atom efficiency [1].

Chiral Resolution and Analytical Method Development

Use as a reference standard for chiral HPLC method development and validation, given its defined enantiomeric purity and availability as a research chemical [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.